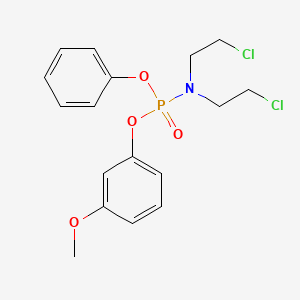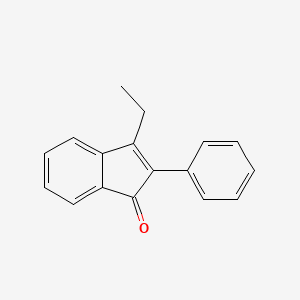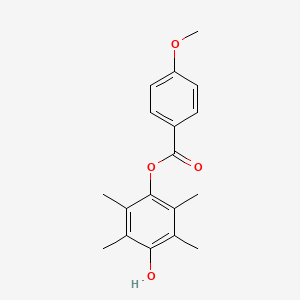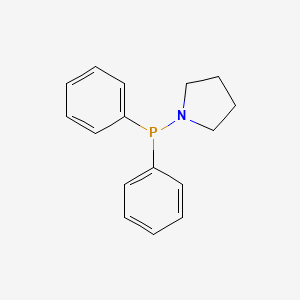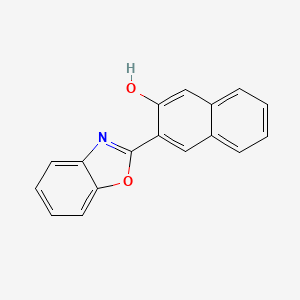
aluminum;platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “aluminum;platinum” refers to a combination of aluminum and platinum elements, often forming intermetallic compounds. These compounds are known for their unique properties, such as high thermal stability, corrosion resistance, and catalytic activity. The combination of aluminum and platinum is particularly interesting due to the synergistic effects that enhance their individual properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum-platinum compounds can be achieved through various methods, including:
Direct Combination: Heating aluminum and platinum metals together at high temperatures to form intermetallic compounds.
Chemical Vapor Deposition (CVD): Using gaseous precursors to deposit thin films of aluminum-platinum compounds on substrates.
Electrodeposition: Electrochemically depositing aluminum and platinum from a solution onto a conductive surface.
Industrial Production Methods
In industrial settings, aluminum-platinum compounds are often produced using high-temperature furnaces where aluminum and platinum metals are melted together. The molten mixture is then cooled to form the desired intermetallic compound. This method ensures uniformity and high purity of the final product.
化学反応の分析
Types of Reactions
Aluminum-platinum compounds undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reducing agents can convert oxides back to the metallic state.
Substitution: Replacing one element in the compound with another.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen or air.
Reduction: Common reducing agents include hydrogen gas and carbon monoxide.
Substitution: Often involves halides or other reactive compounds.
Major Products
Oxidation: Forms aluminum oxide and platinum oxide.
Reduction: Yields pure aluminum and platinum metals.
Substitution: Produces various substituted intermetallic compounds.
科学的研究の応用
Aluminum-platinum compounds have a wide range of applications in scientific research:
作用機序
The mechanism by which aluminum-platinum compounds exert their effects varies depending on the application:
Catalysis: The compound provides active sites for chemical reactions, lowering the activation energy and increasing reaction rates.
Materials Science: The high thermal stability and corrosion resistance of aluminum-platinum compounds make them ideal for protective coatings.
類似化合物との比較
Similar Compounds
Aluminum-Nickel: Known for its catalytic properties but less stable at high temperatures compared to aluminum-platinum.
Aluminum-Palladium: Similar catalytic activity but more expensive and less abundant than platinum.
Aluminum-Cobalt: Used in magnetic applications but lacks the catalytic versatility of aluminum-platinum.
Uniqueness
Aluminum-platinum compounds stand out due to their exceptional combination of thermal stability, corrosion resistance, and catalytic activity. These properties make them highly valuable in various industrial and scientific applications, offering advantages over other similar compounds .
特性
CAS番号 |
57621-59-7 |
|---|---|
分子式 |
AlPt |
分子量 |
222.07 g/mol |
IUPAC名 |
aluminum;platinum |
InChI |
InChI=1S/Al.Pt |
InChIキー |
XSBJUSIOTXTIPN-UHFFFAOYSA-N |
正規SMILES |
[Al].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


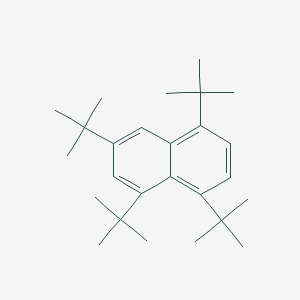
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)
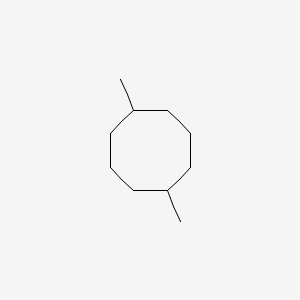
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)

